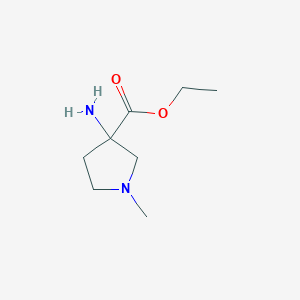
(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position, a dihydroindole structure, and a methanol group attached to the 4th position, forming a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indole, undergoes bromination at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid.
Reduction: The brominated intermediate is then reduced to form the dihydroindole structure. This can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Methanol Addition: The final step involves the addition of a methanol group at the 4th position. This can be done using formaldehyde and a reducing agent under acidic conditions to form the methanol derivative.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or further reduce the indole ring using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, methanol or ethanol as solvents.
Substitution: NaN3, KCN, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: De-brominated or fully reduced indole derivatives.
Substitution: Azide or nitrile derivatives.
科学的研究の応用
(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure and significant biological functions.
Uniqueness
(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol hydrochloride is unique due to the presence of the bromine atom and the methanol group, which confer specific chemical and biological properties
特性
分子式 |
C9H11BrClNO |
|---|---|
分子量 |
264.54 g/mol |
IUPAC名 |
(6-bromo-2,3-dihydro-1H-indol-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-3-6(5-12)8-1-2-11-9(8)4-7;/h3-4,11-12H,1-2,5H2;1H |
InChIキー |
UQXLDWYPFNMQMX-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=CC(=CC(=C21)CO)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


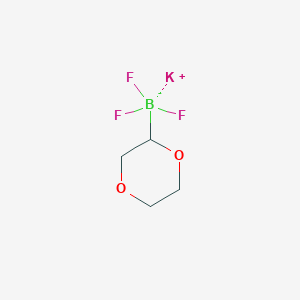

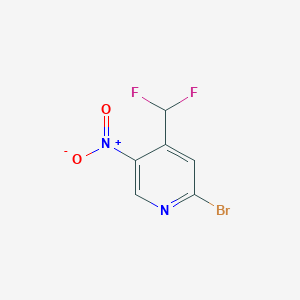

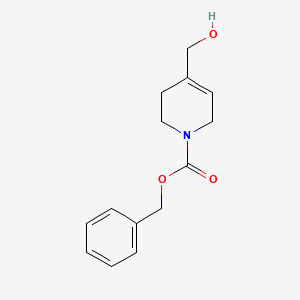
![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)

![Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13502856.png)

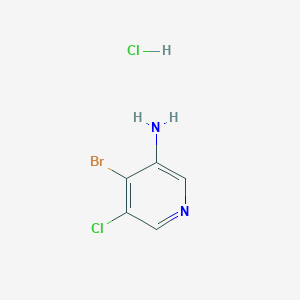
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
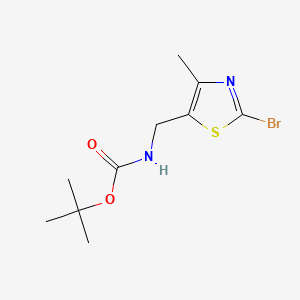
![Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13502887.png)
